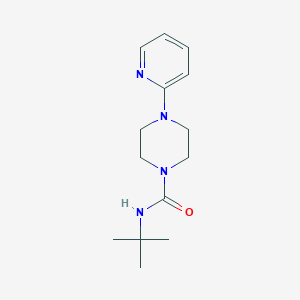

N-(tert-butyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-tert-butyl-4-pyridin-2-ylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O/c1-14(2,3)16-13(19)18-10-8-17(9-11-18)12-6-4-5-7-15-12/h4-7H,8-11H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPOFPFYNITUHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCN(CC1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via a nucleophilic substitution reaction using pyridine derivatives and appropriate leaving groups.

Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides and strong bases.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the amine group on the piperazine ring with carboxylic acid derivatives or acyl chlorides.

Industrial Production Methods

In industrial settings, the production of N-(tert-butyl)-4-(pyridin-2-yl)piperazine-1-carboxamide may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(tert-butyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of appropriate solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(tert-butyl)-4-(pyridin-2-yl)piperazine-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-(tert-butyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Pyridine Ring

- Chlorine Substituents (BCTC, CPIPC) : The 3-chloro (BCTC) and 5-chloro (CPIPC) groups on pyridine enhance binding affinity to TRP channels (TRPM8 and TRPV1, respectively) through electronic effects and increased lipophilicity .

- Trifluoromethyl Groups (): The 3-chloro-5-trifluoromethyl substitution in 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-...

Carboxamide Substituent Modifications

- tert-Butyl vs. Aryl Groups: The tert-butyl group in the target compound confers steric bulk, which may enhance metabolic stability by hindering enzymatic degradation.

- Fluorine and Chlorine (A3, A4) : Fluorine in A3 (4-fluorophenyl) improves solubility and bioavailability, while chlorine in A4 (2-chlorophenyl) increases lipophilicity and membrane permeability .

Role of the Carboxamide Linker

- highlights that removal of the carboxamide carbonyl group (e.g., converting to an amine linker) reduces dopamine D3 receptor binding affinity by >100-fold, underscoring the necessity of the carbonyl for hydrogen bonding and conformational rigidity .

Biologische Aktivität

N-(tert-butyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

The synthesis of N-(tert-butyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves several key steps:

- Formation of the Piperazine Ring : This is achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

- Introduction of the Pyridin-2-yl Group : A nucleophilic substitution reaction using pyridine derivatives facilitates this step.

- Attachment of the tert-Butyl Group : Alkylation reactions using tert-butyl halides and strong bases are employed.

- Formation of the Carboxamide Group : The amine group on the piperazine ring reacts with carboxylic acid derivatives or acyl chlorides to form the carboxamide.

Biological Activity

N-(tert-butyl)-4-(pyridin-2-yl)piperazine-1-carboxamide has been investigated for various biological activities, including:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens, suggesting its potential as an antimicrobial agent .

- Anticancer Activity : Research has shown that it can inhibit cell proliferation in cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. The compound demonstrated a potent inhibitory effect with an IC50 value as low as 0.126 μM against MDA-MB-231 cells, indicating its potential for cancer treatment .

- Neurological Effects : There is also emerging evidence that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.

The mechanism by which N-(tert-butyl)-4-(pyridin-2-yl)piperazine-1-carboxamide exerts its biological effects involves:

- Binding to Molecular Targets : The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biological pathways .

- Inhibition of Kinases : It has been suggested that this compound can inhibit certain kinases involved in cancer progression, such as the ERK5 pathway, which is critical for cellular proliferation and survival .

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of N-(tert-butyl)-4-(pyridin-2-yl)piperazine-1-carboxamide:

Q & A

Basic: What are the standard synthetic routes for preparing N-(tert-butyl)-4-(pyridin-2-yl)piperazine-1-carboxamide?

Methodological Answer:

The synthesis typically involves coupling a Boc-protected piperazine derivative with a pyridinyl halide. For example:

- Step 1: React tert-butyl piperazine-1-carboxylate with 2-chloropyridine derivatives under basic conditions (e.g., K₂CO₃) in a polar solvent like 1,4-dioxane at elevated temperatures (110°C) .

- Step 2: Deprotect the Boc group using acidic conditions (e.g., TFA) to yield the free piperazine intermediate.

- Step 3: Introduce the carboxamide group via reaction with tert-butyl isocyanate or analogous reagents.

Purification is achieved via reverse-phase column chromatography, and structural confirmation uses ¹H/¹³C NMR and HRMS .

Advanced: How does the tert-butyl carboxamide group influence binding affinity to dopamine D3 receptors (D3Rs) compared to other substituents?

Methodological Answer:

The tert-butyl carboxamide linker is critical for D3R selectivity. Studies on analogous piperazine carboxamides show that:

- The carbonyl group in the carboxamide forms hydrogen bonds with the D3R’s second extracellular (E2) loop, enhancing selectivity (>1000-fold over D2R) .

- Removing the carbonyl (e.g., converting to an amine linker) reduces D3R affinity by >100-fold, highlighting its role in stabilizing receptor-ligand interactions .

- Substituent bulk (e.g., tert-butyl) improves steric complementarity with hydrophobic pockets in the receptor .

Basic: What spectroscopic methods are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assigns proton environments (e.g., pyridinyl protons at δ 8.2–8.5 ppm) and confirms piperazine ring substitution patterns .

- HRMS: Validates molecular formula (e.g., [M+H]+ for C₁₄H₂₁N₄O requires m/z 277.1765) .

- X-ray crystallography: Resolves conformation (e.g., chair piperazine ring) and hydrogen-bonding networks (e.g., O—H⋯N interactions) .

Advanced: How can contradictions in biological activity data be resolved when modifying the pyridinyl substituent’s position?

Methodological Answer:

- Comparative SAR studies: Test analogs with pyridin-2-yl vs. pyridin-4-yl groups in enzyme assays (e.g., CYP5122A1 inhibition) to identify positional effects on activity .

- Molecular docking: Simulate binding modes to pinpoint steric/electronic clashes (e.g., pyridin-4-yl may hinder access to hydrophobic pockets in TRPM8) .

- Data normalization: Control for variables like purity (via HPLC) and cellular uptake (via LC-MS quantification) to isolate substituent effects .

Basic: What intermediates are commonly used in synthesizing this compound?

Methodological Answer:

- Key intermediates:

- Purification intermediates: Crude products are often purified via silica gel chromatography (hexane/EtOAc) or reverse-phase HPLC .

Advanced: How is SHELX software applied in refining the crystal structure of derivatives?

Methodological Answer:

- Data collection: Use Bruker APEXII CCD diffractometers with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure solution: SHELXS-97 generates initial phase models via direct methods .

- Refinement: SHELXL-97 refines atomic coordinates and thermal parameters, incorporating restraints for H-atom positions (e.g., riding models for C—H bonds) .

- Validation: Check R-factors (e.g., R₁ < 0.05) and electron density maps for omitted solvent molecules .

Advanced: What role does the carboxamide linker play in TRPM8 channel inhibition?

Methodological Answer:

- Mechanism: The carboxamide’s carbonyl group mimics heat-induced TRPM8 inactivation by destabilizing the open-state conformation .

- Evidence: Analogous compounds (e.g., BCTC) show TRPM8 inhibition IC₅₀ values <1 µM, with removal of the carbonyl reducing efficacy .

- Thermodynamic profiling: Isothermal titration calorimetry (ITC) quantifies enthalpy-driven binding, emphasizing polar interactions with the E2 loop .

Basic: What purification techniques isolate this compound from reaction mixtures?

Methodological Answer:

- Liquid-liquid extraction: Separate organic (DCM) and aqueous layers to remove salts .

- Column chromatography: Use silica gel (hexane/EtOAc gradients) or reverse-phase C18 columns (MeOH/H₂O) .

- Recrystallization: Ethanol/water mixtures yield high-purity crystals for crystallography .

Advanced: How can molecular docking predict CYP5122A1 inhibition?

Methodological Answer:

- Protein preparation: Model CYP5122A1’s active site using homology (e.g., human CYP51) and molecular dynamics (MD) relaxation .

- Ligand docking: Use AutoDock Vina to screen poses, prioritizing those with H-bonds to heme Fe and hydrophobic contacts with Leu121/Val122 .

- Validation: Compare docking scores (e.g., ΔG < −8 kcal/mol) with experimental IC₅₀ values (e.g., 18e: EC₅₀ = 2.6 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.